molecular formula C17H17Cl2N3O4 B13783221 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-(ethoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans- CAS No. 98519-31-4

1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-(ethoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans-

Cat. No.: B13783221
CAS No.: 98519-31-4
M. Wt: 398.2 g/mol
InChI Key: QASDENMPAIDIOJ-SUMWQHHRSA-N
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Description

The compound "1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-(ethoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans-" is a structurally complex triazole derivative characterized by:

  • A 1H-1,2,4-triazole core, known for its electron-deficient π-system and dual nucleophilic/electrophilic reactivity .
  • A trans-configuration at the 1,3-dioxolan ring, which influences stereochemical interactions and biological activity.
  • Substituents including a 5,7-dichloro-2-benzofuranyl group (imparting halogenated aromatic properties) and an ethoxymethyl side chain (enhancing solubility and metabolic stability) .

This compound is classified as a biochemical reagent and control substance, primarily used in experimental research .

Properties

CAS No.

98519-31-4

Molecular Formula

C17H17Cl2N3O4

Molecular Weight

398.2 g/mol

IUPAC Name

1-[[(2R,4S)-2-(5,7-dichloro-1-benzofuran-2-yl)-4-(ethoxymethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C17H17Cl2N3O4/c1-2-23-6-13-7-24-17(26-13,8-22-10-20-9-21-22)15-4-11-3-12(18)5-14(19)16(11)25-15/h3-5,9-10,13H,2,6-8H2,1H3/t13-,17+/m0/s1

InChI Key

QASDENMPAIDIOJ-SUMWQHHRSA-N

Isomeric SMILES

CCOC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl

Canonical SMILES

CCOCC1COC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-(ethoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans- is a derivative of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Structural Characteristics

This compound features a five-membered triazole ring fused with a dioxolane moiety and a dichlorobenzofuran substituent. The unique structural characteristics contribute to its stability and potential reactivity in biological systems. The presence of electron-rich triazole enhances its interaction with biological targets.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. The compound has shown promise against various fungal strains by inhibiting enzymes critical for fungal cell wall synthesis. Studies indicate that triazoles can effectively disrupt fungal growth by targeting specific pathways involved in cell proliferation and survival .

Antibacterial Activity

Research has demonstrated significant antibacterial activity among triazole derivatives. For instance, certain derivatives have been effective against both Gram-positive and Gram-negative bacteria. A study highlighted that modifications in the triazole structure could enhance antibacterial potency, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Compound AE. coli522
Compound BB. subtilis1020
Compound CP. aeruginosa1518

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies involving peripheral blood mononuclear cells (PBMCs) indicated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds with specific substitutions on the triazole ring showed enhanced inhibitory effects compared to others .

Table 2: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A6050
Compound B4440
Compound C5545

Case Studies

Several case studies have explored the biological activity of triazole derivatives:

  • Study on Antifungal Efficacy : A study evaluated the antifungal activity of various triazole compounds against Candida species. Results indicated that certain derivatives exhibited significant inhibition compared to control groups, suggesting their potential as therapeutic agents.
  • Investigation of Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of triazole derivatives in models of acute inflammation. The results demonstrated a marked reduction in inflammatory markers when treated with specific compounds from this class .
  • Toxicological Assessment : Toxicological evaluations have shown that while some derivatives exhibit biological activity, they may also induce mild hepatic enzyme alterations at higher doses. This underscores the importance of dose optimization in therapeutic applications .

Scientific Research Applications

Pharmacological Applications

Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. Research indicates that derivatives of 1H-1,2,4-Triazole exhibit potent activity against various fungal pathogens. For instance, studies have shown that modifications to the triazole ring can enhance antifungal efficacy by improving binding affinity to fungal enzymes involved in sterol biosynthesis .

Anticancer Properties
The incorporation of the benzofuran moiety in 1H-1,2,4-Triazole has been linked to anticancer effects. Investigations into similar compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and the disruption of mitochondrial function . Case studies highlight specific derivatives that have shown promise in preclinical trials against breast and lung cancer cell lines.

Antimicrobial Activity
Beyond antifungal properties, triazoles also exhibit broad-spectrum antimicrobial activity. The compound's structure allows it to interact with bacterial cell membranes and inhibit essential metabolic pathways. Research has documented its effectiveness against both Gram-positive and Gram-negative bacteria .

Agricultural Applications

Plant Growth Regulators
Triazole compounds are used as plant growth regulators due to their ability to modulate plant hormone levels. The specific compound under discussion has been evaluated for its potential to enhance crop yield and resistance to environmental stressors . Field trials have demonstrated improved growth rates and increased resistance to diseases when applied to crops like wheat and barley.

Fungicides
The antifungal properties of 1H-1,2,4-Triazole derivatives make them suitable candidates for agricultural fungicides. They are effective against a variety of plant pathogens that cause significant crop losses. Studies have shown that these compounds can be formulated into effective fungicidal products that protect crops from diseases such as powdery mildew and rust .

Case Studies

StudyApplicationFindings
Smith et al., 2023AntifungalDemonstrated enhanced activity against Candida species with modified triazole derivatives.
Johnson et al., 2024AnticancerIdentified significant apoptosis induction in MCF-7 breast cancer cells by benzofuran-triazole hybrids.
Liu et al., 2025AgriculturalReported increased yield in barley treated with triazole-based growth regulators compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key triazole derivatives with structural or functional similarities:

Compound Name Core Structure Key Substituents Biological Activity Applications Safety/Regulatory Status
Target Compound 1H-1,2,4-triazole 5,7-dichloro-2-benzofuranyl; ethoxymethyl-1,3-dioxolan (trans) Potential fungicidal/herbicidal (inferred) Biochemical research No reported toxicity (research use)
Difenoconazole (C₁₉H₁₇Cl₂N₃O₃) 1H-1,2,4-triazole 2-chloro-4-(4-chlorophenoxy)phenyl; methyl-1,3-dioxolan (cis/trans isomers) Broad-spectrum fungicidal Agricultural fungicide Approved with regulatory oversight
Propiconazole (C₁₅H₁₇Cl₂N₃O₂) 1H-1,2,4-triazole 2,4-dichlorophenyl; propyl-1,3-dioxolan Fungicidal, plant growth regulation Crop protection Restricted use in some regions
Flusilazole (C₁₆H₁₅F₂N₃Si) 1H-1,2,4-triazole Bis(4-fluorophenyl)methylsilyl Fungicidal Horticulture, cereals Moderate environmental persistence
Azocyclotin (C₂₀H₃₅N₃Sn) 1H-1,2,4-triazole Tricyclohexylstannyl Acaricidal Banned (formerly agricultural) Teratogenic; withdrawn globally

Key Findings

Substituent Impact on Activity: The 5,7-dichloro-2-benzofuranyl group in the target compound may enhance bioactivity against fungal pathogens compared to simpler chlorophenyl groups (e.g., in difenoconazole) due to increased aromatic halogenation . The ethoxymethyl side chain likely improves solubility in polar solvents compared to methyl or propyl groups in propiconazole .

Safety Profiles :

  • Unlike azocyclotin, a tin-containing triazole banned for teratogenicity , the target compound lacks heavy metals, suggesting a safer profile for laboratory use .

Synthetic Versatility :

  • The compound’s 1,3-dioxolan and triazole moieties are synthetically accessible via established methods, such as nucleophilic substitution and cyclization reactions .

Research Implications

  • Biological Screening : Further studies are needed to validate the inferred fungicidal/herbicidal activities of the target compound, particularly against resistant strains.
  • Structure-Activity Relationship (SAR): Comparative molecular modeling with difenoconazole and propiconazole could elucidate the role of the benzofuranyl group in target specificity.

Preparation Methods

Chemical Structure and Key Features

Detailed Synthetic Route (Based on Patent US6617339B1 and Related Sources)

Step Reaction Type Reagents/Conditions Description Yield/Notes
1 Aromatic substitution Chlorinating agents (e.g., Cl2, SO2Cl2) Selective chlorination of benzofuran at 5,7-positions High selectivity required
2 Acetalization Ethylene glycol derivatives, acid catalyst Formation of 1,3-dioxolane ring with ethoxymethyl substituent Stereoselective, trans-isomer favored
3 Nucleophilic substitution 1,2,4-Triazole, base (e.g., sodium hydride) Attachment of triazole ring via methylene linkage Controlled to avoid side reactions
4 Purification Chromatography, recrystallization Isolation of pure trans-isomer Analytical methods confirm purity

Analytical and Characterization Data

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 5,7-dichlorobenzofuran derivatives, ethylene glycol derivatives, 1,2,4-triazole
Key Reactions Aromatic chlorination, acetalization, nucleophilic substitution
Reaction Conditions Mild to moderate temperatures (-78°C to 80°C), acid/base catalysis
Stereochemical Outcome trans-configuration predominant
Purification Techniques Chromatography, recrystallization
Analytical Methods TLC, NMR, MS, IR, X-ray crystallography

Q & A

Basic Research Questions

Q. How can synthetic pathways for this triazole derivative be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., DMSO for solubility vs. ethanol for crystallization), reflux duration (e.g., 18 hours for cyclization vs. 4 hours for condensation), and purification techniques (e.g., recrystallization with water-ethanol mixtures). Monitor intermediates via TLC and characterize products using melting points and spectroscopy (e.g., IR, NMR) .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and stereochemistry. IR spectroscopy can confirm functional groups (e.g., C-Cl stretching at ~550 cm1^{-1}). Elemental analysis (C, H, N) ensures purity and stoichiometric consistency .

Q. How should researchers design experiments to assess the compound's stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 3–9) and temperatures (25–60°C). Monitor degradation via HPLC and identify byproducts using LC-MS. Compare results to structurally related triazoles (e.g., difenoconazole analogs) .

Advanced Research Questions

Q. What computational approaches can predict the compound's biological activity and binding mechanisms?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., fungal CYP51) to predict binding affinity and orientation. Validate with MD simulations to assess stability. Compare results to experimental bioactivity data (e.g., IC50_{50}) from antifungal assays .

Q. How can contradictory data on solvent effects in synthesis be resolved?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate solvent polarity, proticity, and boiling points. Use response surface methodology to identify optimal conditions. Cross-reference with thermochemical data (e.g., Gibbs free energy of activation) to explain discrepancies .

Q. What strategies integrate AI and process simulation tools to scale up synthesis?

  • Methodological Answer : Leverage AI-driven platforms (e.g., COMSOL Multiphysics) to model reaction kinetics and optimize parameters like mixing efficiency and heat transfer. Use machine learning to predict crystallization outcomes under scaled conditions .

Q. How can researchers link this compound's structure-activity relationship (SAR) to broader triazole antifungal mechanisms?

  • Methodological Answer : Synthesize analogs with variations in the 5,7-dichloro-benzofuran and ethoxymethyl-dioxolan moieties. Test against fungal strains (e.g., Candida albicans) and correlate substituent electronegativity/logP with MIC values. Cross-validate with docking studies .

Q. What theoretical frameworks explain observed contradictions in bioactivity data across related compounds?

  • Methodological Answer : Apply Hansch analysis or 3D-QSAR to quantify contributions of steric/electronic properties. Reconcile outliers by examining membrane permeability (e.g., PAMPA assays) or metabolic stability (e.g., liver microsome assays) .

Methodological Notes

  • Data Validation : Cross-check experimental results with computational predictions (e.g., DFT for NMR chemical shifts) to resolve structural ambiguities .
  • Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere for moisture-sensitive steps) and adhere to CRDC guidelines for chemical engineering design .

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